(4-Fluoropyrrolidin-2-yl)(morpholino)methanone
Overview
Description
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone is a chemical compound that features a fluorinated pyrrolidine ring and a morpholine moiety connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropyrrolidin-2-yl)(morpholino)methanone typically involves the reaction of 4-fluoropyrrolidine with morpholine in the presence of a suitable catalyst and solvent. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include:
Catalyst: Palladium acetate
Ligand: Triphenylphosphine
Solvent: Tetrahydrofuran (THF)
Base: Potassium carbonate
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-Fluoropyrrolidin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The morpholine moiety may contribute to the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (2-Chloropyridin-4-yl)(morpholino)methanone
- (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone is unique due to the combination of its fluorinated pyrrolidine ring and morpholine moiety. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMUTOXSDYPWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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